Bis(trimethylsilyl)amidodimethylphosphine
Overview
Description
Bis(trimethylsilyl)amidodimethylphosphine is a chemical compound with the molecular formula C8H24NPSi2 . It is used in various industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphorus atom bonded to two nitrogen atoms, each of which is further bonded to a silicon atom. The silicon atoms are each bonded to three methyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.43 . It has a boiling point of 55-60°C/0.4mmHg and reacts rapidly with moisture, water, and protic solvents .Scientific Research Applications
Synthesis and Characterization
Bis(trimethylsilyl)amidodimethylphosphine and its analogs have been extensively studied for their synthesis and characterization. One example involves the synthesis and characterization of sodium bis(trimethylstannyl) amide and bis(trimethylsilyl)bis(trimethylstannyl)-phospha-tetrazene, showcasing their structural properties and reactivity (Vasisht et al., 1997). Additionally, the synthesis of alkaline-earth metal bis[bis(trimethylsilyl)amides] demonstrates the utility of these compounds in creating novel organometallic complexes with defined spectroscopic characteristics (Westerhausen, 1991).
Coordination Chemistry and Metal Complexes
These compounds play a crucial role in coordination chemistry, forming complexes with various metals. An example is the synthesis of anhydrous lanthanide Schiff base complexes using lanthanide triflate derived amides, highlighting the potential for creating solvent- and halide-free anhydrous, monomeric lanthanide complexes (Schuetz et al., 2001). Furthermore, N-heterocyclic carbene adducts of the heavier group 2 bis(trimethylsilyl)amides have been synthesized, illustrating their lability in solution and their interaction with protic substrates under catalytically relevant conditions (Barrett et al., 2008).
Catalysis and Synthetic Applications
The versatility of bis(trimethylsilyl)amides extends to catalysis and synthetic applications. For instance, they have been used as catalysts for the formation of unsymmetrical diaminoboranes through a metal-centred elimination-insertion-elimination mechanism, indicating their potential in bespoke synthesis and catalysis (Bellham et al., 2013). Additionally, the reduction of aromatic nitro and nitroso compounds by (bis(trimethylsilyl)amino)dimethylphosphine to produce carbazole in good yield suggests their reactivity and usefulness in organic synthesis (Buynak et al., 1984).
Safety and Hazards
properties
IUPAC Name |
[[dimethylphosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24NPSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPONGUSYBCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24NPSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500998 | |
Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63744-11-6 | |
Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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